Cyclopentylurea vs. Phenylurea Moiety: Differential Hydrogen-Bonding and Steric Profile for Kinase Selectivity Screening
The 2-ureidothiazole patent literature establishes that the urea N-substituent is a key determinant of CDK/cyclin kinase inhibitory activity, with cyclopentylurea-containing derivatives demonstrating distinct selectivity compared to phenylurea analogs [1]. While no direct IC₅₀ data exist for CAS 921876-03-1, the cyclopentyl group provides a saturated, conformationally flexible ring with distinct steric volume (estimated Connolly surface area contribution approximately 85–95 Ų) compared to the planar phenyl ring (approximately 70–80 Ų), altering the hydrogen-bond geometry at the urea NH donors. This difference may translate into differential kinase selectivity when screened against a panel of serine/threonine and tyrosine kinases [2].
| Evidence Dimension | Urea N-substituent steric and electronic profile |
|---|---|
| Target Compound Data | Cyclopentyl (saturated C₅ ring, sp³-hybridized, estimated van der Waals volume ~85–95 ų) |
| Comparator Or Baseline | Phenylurea analog (planar C₆ aromatic ring, sp²-hybridized, van der Waals volume ~70–80 ų); no quantitative potency data available for either compound in the same assay |
| Quantified Difference | Qualitative structural differentiation only; quantitative IC₅₀ comparison data not available in public domain |
| Conditions | Structural comparison based on 2D/3D molecular descriptors; no head-to-head biochemical assay data identified |
Why This Matters
For researchers designing kinase selectivity screening panels, the cyclopentylurea moiety offers a structurally distinct pharmacophore element compared to common phenylurea-containing screening compounds, potentially accessing different selectivity space.
- [1] Pevarello P, et al. 2-Ureido-thiazole derivatives, process for their preparation, and their use as antitumor agents. US Patent US20040029993A1. Describes CDK/cyclin kinase inhibitory activity of 2-ureido-1,3-thiazole derivatives with varied urea substituents. View Source
- [2] Li L, Zhang CL, Song HR, et al. Discovery of novel dual inhibitors of VEGFR and PI3K kinases containing 2-ureidothiazole scaffold. Chinese Chemical Letters, 2016; 27(1): 1-6. Demonstrates that urea N-substituent variation on 2-ureidothiazole scaffold modulates kinase selectivity. View Source
